N-Acetyltryptophan methylamide
CAS No.: 6367-17-5
VCID: VC21537400
Molecular Formula: C12H16N2O3
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Acetyltryptophan methylamide is a compound derived from tryptophan, an essential amino acid. It is classified as a derivative of N-acyl-alpha amino acids, where an acyl group is attached to the terminal nitrogen atom of an alpha amino acid . This compound is of interest in various biochemical and biophysical studies due to its structural properties and potential applications. Conformational Isomerization DynamicsResearch on N-acetyltryptophan methylamide has focused on its conformational isomerization dynamics. Studies using infrared-UV hole-filling spectroscopy and IR-induced population transfer spectroscopy have explored how this compound undergoes conformational changes when excited by infrared radiation. These methods allow for the selective excitation of specific conformers and the observation of their isomerization into other conformers . Table 1: Conformational Isomerization Techniques
Table 2: Crystal Data for Related Compound
Potential Applications and Research DirectionsWhile specific applications of N-acetyltryptophan methylamide are not widely documented, its structural properties and conformational dynamics make it an interesting subject for further biochemical and biophysical research. The study of its isomerization dynamics can provide insights into molecular behavior under different conditions, which may be relevant to understanding protein folding and stability. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 6367-17-5 | ||||||||||||||||||
Product Name | N-Acetyltryptophan methylamide | ||||||||||||||||||
Molecular Formula | C12H16N2O3 | ||||||||||||||||||
Molecular Weight | 259.3 g/mol | ||||||||||||||||||
IUPAC Name | (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide | ||||||||||||||||||
Standard InChI | InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1 | ||||||||||||||||||
Standard InChIKey | KHRMBHFDICMQHO-NSHDSACASA-N | ||||||||||||||||||
Isomeric SMILES | CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | ||||||||||||||||||
SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | ||||||||||||||||||
Canonical SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | ||||||||||||||||||
Synonyms | AC-TYR-NHME;6367-14-2;Acetyl-L-tyrosinemethylamide;SCHEMBL12632559;CTK8F7547;ZINC2560842;6118AH | ||||||||||||||||||
PubChem Compound | 151412 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume